molecular formula C9H17NO B13161523 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one

1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one

Cat. No.: B13161523
M. Wt: 155.24 g/mol
InChI Key: CDPWUOZOKKZWJC-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain azetidine derivatives with high regio- and stereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may involve binding to enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential applications that arise from these features. Its azetidine ring provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(azetidin-3-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-9(2,3)8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3

InChI Key

CDPWUOZOKKZWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1CNC1

Origin of Product

United States

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